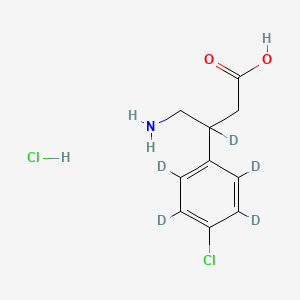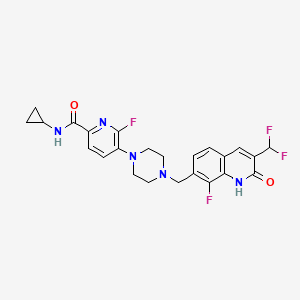
Parp1-IN-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parp1-IN-18 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes. PARP1 inhibitors have gained significant attention in recent years due to their potential therapeutic applications, particularly in cancer treatment. This compound is designed to selectively inhibit PARP1, thereby preventing the repair of DNA damage in cancer cells, leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Parp1-IN-18 involves multiple steps, including the coupling of specific functional groups and the formation of key intermediates. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of various substituents to achieve the desired chemical structure. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used for quality control.
Chemical Reactions Analysis
Types of Reactions
Parp1-IN-18 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Parp1-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA repair and the role of PARP1 in cellular processes.
Biology: Employed in research to understand the biological functions of PARP1 and its interactions with other proteins.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in tumors with defective DNA repair mechanisms.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PARP1.
Mechanism of Action
Parp1-IN-18 exerts its effects by selectively inhibiting the activity of PARP1. This inhibition prevents the repair of DNA damage in cells, leading to the accumulation of DNA lesions and ultimately cell death. The molecular targets of this compound include the catalytic domain of PARP1, which is responsible for its enzymatic activity. By binding to this domain, this compound blocks the transfer of ADP-ribose units to target proteins, thereby inhibiting the DNA repair process.
Comparison with Similar Compounds
Parp1-IN-18 is compared with other PARP1 inhibitors such as Olaparib, Talazoparib, and Niraparib. While all these compounds share a common mechanism of action, this compound is unique in its selectivity and potency. It exhibits stronger inhibitory activity against PARP1 and has improved selectivity compared to other inhibitors . This makes this compound a promising candidate for further research and development.
List of Similar Compounds
- Olaparib
- Talazoparib
- Niraparib
- Rucaparib
- Veliparib
Properties
Molecular Formula |
C24H23F4N5O2 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-cyclopropyl-5-[4-[[3-(difluoromethyl)-8-fluoro-2-oxo-1H-quinolin-7-yl]methyl]piperazin-1-yl]-6-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C24H23F4N5O2/c25-19-14(2-1-13-11-16(21(26)27)23(34)31-20(13)19)12-32-7-9-33(10-8-32)18-6-5-17(30-22(18)28)24(35)29-15-3-4-15/h1-2,5-6,11,15,21H,3-4,7-10,12H2,(H,29,35)(H,31,34) |
InChI Key |
YCFFFFZWUCHYKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=C(C=C2)N3CCN(CC3)CC4=C(C5=C(C=C4)C=C(C(=O)N5)C(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


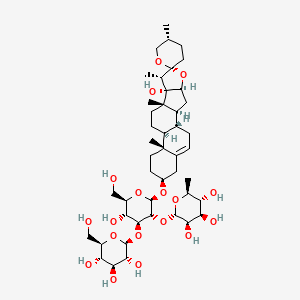
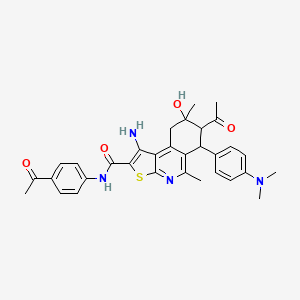
![2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine](/img/structure/B12385089.png)
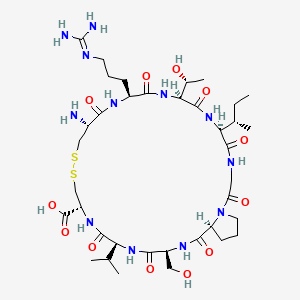

![1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-(2H-tetrazol-5-ylmethyl)-N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]pyrazole-3-carboxamide](/img/structure/B12385107.png)

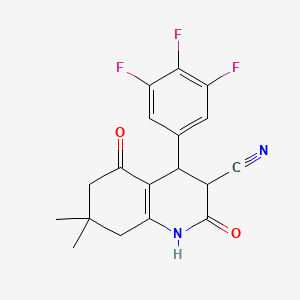
![(2S)-tert-butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic acid](/img/structure/B12385126.png)
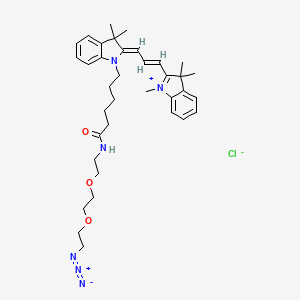
![tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate](/img/structure/B12385135.png)
![(6Z,9Z,28Z,31Z)-19-[4-(dimethylamino)butyl]heptatriaconta-6,9,28,31-tetraen-19-ol](/img/structure/B12385140.png)

